![molecular formula C15H12FN5O B5805665 N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5805665.png)
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-fluorobenzyl group and a 1H-tetrazol-1-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzylation: The tetrazole intermediate can be benzylated using 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated tetrazole with 4-aminobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure with a methyl group instead of fluorine.
N-(4-nitrobenzyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide may impart unique properties such as increased metabolic stability, altered electronic properties, and potential for specific interactions with biological targets compared to its analogs.
Biological Activity
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular structure includes a tetrazole ring, which is known to enhance binding affinities to various biological targets, and a fluorobenzyl moiety that may influence its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12FN5O
- Molecular Weight : 297.2871 g/mol
- CAS Number : 924083-31-8
- SMILES Notation :
CC(=O)Nc1ccc(cc1)C(CN2C=NN=N2)=O
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The tetrazole moiety is particularly significant as it can enhance the compound's affinity for various biological macromolecules, potentially leading to altered cellular pathways and biological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby disrupting metabolic pathways that are crucial for disease progression.
- Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways involved in various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, including leukemia K-562 cells. This suggests potential applications in cancer therapy.
- Anti-inflammatory Effects : Some derivatives of benzamide and tetrazole compounds have demonstrated anti-inflammatory properties, indicating a broader therapeutic potential .
Comparative Analysis of Related Compounds
To understand the significance of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Similar benzamide and tetrazole structure but different fluorine position | Potential anti-cancer activity |
N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide | Shares the N-(4-fluorobenzyl) moiety; different position of tetrazole | Explored for anti-inflammatory properties |
N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Contains thiazole instead of benzene; similar biological target interaction | Anti-leukemic activity observed |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- In Silico Modeling : Molecular docking studies indicated favorable interactions between the compound and key enzymes involved in cancer metabolism, supporting its role as a potential inhibitor .
- Pharmacokinetic Profiles : Preliminary studies suggest that this compound has favorable pharmacokinetic properties, which could enhance its therapeutic efficacy in clinical settings .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-13-5-1-11(2-6-13)9-17-15(22)12-3-7-14(8-4-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXJHKZATHTRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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